molecular formula C12H17Cl2N3 B1390005 {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride CAS No. 1185300-19-9

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

Cat. No. B1390005
M. Wt: 274.19 g/mol
InChI Key: HGKAXYGQOVFTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride, also known as 2-MEPE-DHC, is a synthetic organic compound that has been studied extensively in the past several decades. It has been used in a variety of scientific research applications, and is known to have biochemical and physiological effects on organisms. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.

Scientific Research Applications

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has been used in a variety of scientific research applications, including as an agonist for the serotonin 5-HT2A receptor, as an inhibitor of the enzyme acetylcholinesterase, and as an anti-inflammatory agent. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on aquatic organisms.

Mechanism Of Action

The exact mechanism of action of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride is not fully understood. However, it is believed to act as an agonist for the serotonin 5-HT2A receptor, an inhibitor of the enzyme acetylcholinesterase, and an anti-inflammatory agent. It is also believed to have antioxidant and neuroprotective effects.

Biochemical And Physiological Effects

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects on organisms. In particular, it has been shown to have an anxiolytic effect, to reduce inflammation, and to have an effect on the central nervous system. It has also been shown to have an effect on the cardiovascular system, to reduce oxidative stress, and to have an effect on the immune system.

Advantages And Limitations For Lab Experiments

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low toxicity and a low cost. It is also relatively easy to synthesize and purify, and is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low affinity for the serotonin 5-HT2A receptor, and is not very water-soluble.

Future Directions

Given the potential of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride as an agonist for the serotonin 5-HT2A receptor, inhibitor of the enzyme acetylcholinesterase, and anti-inflammatory agent, there are many potential future directions for research. For example, further research could be conducted to investigate the effects of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride on the cardiovascular system, to study the effects of environmental pollutants on aquatic organisms, and to investigate the effects of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride on the immune system. Additionally, further research could be conducted to investigate the potential of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride as an antioxidant and neuroprotective agent.

properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13;;/h2-5,8-9H,6-7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKAXYGQOVFTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 2
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
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{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 4
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
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Reactant of Route 5
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 6
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

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